Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside
Description
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-α-L-lyxofuranoside is a protected furanose derivative characterized by:
- α-L-lyxofuranose backbone: The lyxo configuration (C2 hydroxyl cis to C3 hydroxyl) distinguishes it from ribo or manno stereoisomers.
- 5-deoxy-5-iodo substitution: The iodine atom at C5 enhances electrophilicity, enabling nucleophilic substitution reactions.
- 2,3-O-isopropylidene protection: This ketal group rigidifies the furanose ring, influencing conformation and reactivity.
The compound is primarily used as an intermediate in organic synthesis, particularly in nucleoside and carbohydrate chemistry. Its synthesis typically involves iodination of a precursor sugar, as exemplified in , yielding ~82% product under optimized conditions .
Properties
Molecular Formula |
C9H15IO4 |
|---|---|
Molecular Weight |
314.12 g/mol |
IUPAC Name |
(3aR,4R,6R,6aS)-6-(iodomethyl)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
InChI |
InChI=1S/C9H15IO4/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8H,4H2,1-3H3/t5-,6+,7+,8+/m0/s1 |
InChI Key |
AAEYGFITCYWQDV-LXGUWJNJSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O[C@H]([C@@H]2O1)OC)CI)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)CI)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside typically involves the iodination of a precursor compound, such as Methyl 2,3-O-isopropylidene-alpha-L-lyxofuranoside . The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in an organic solvent.
Major Products Formed
Substitution: Formation of substituted derivatives with nucleophiles.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of deiodinated derivatives.
Scientific Research Applications
Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside involves its interaction with specific molecular targets, such as enzymes or receptors . The iodine atom plays a crucial role in these interactions, often acting as a leaving group in substitution reactions or as a site for oxidation or reduction . The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Methyl 5-Deoxy-5-Iodo-2,3-O-Isopropylidene-β-D-Ribofuranoside
- Structural Differences: Configuration: β-D-ribofuranose (C1-OH trans to C2-OH) vs. α-L-lyxofuranose. Stereoelectronic Effects: The ribo configuration alters ring puckering and electronic distribution.
- Synthesis : Prepared similarly via iodination (), but with ribose precursors. Higher yields (90%) are reported in literature .
- Reactivity : Used to synthesize phosphonium salts (e.g., 2a in ) via reaction with triphenylphosphine (84% yield). The β-D configuration shifts NMR signals (e.g., H-3 at δ5.56) due to aromatic deshielding .
- Applications : Key intermediate in Wittig reactions for olefin synthesis.
Methyl 5-O-Acetyl-5-Cyano-6-Deoxy-2,3-O-Isopropylidene-β-L-Gulofuranoside
- Structural Differences: C5 Substituent: Cyano group instead of iodine. Sugar Backbone: β-L-gulofuranose (C4-OH trans to C3-OH) vs. α-L-lyxo.
- Conformation: X-ray analysis () reveals an envelope (E) conformation for the furanose ring, stabilized by the 1,3-dioxolane ketal. The cyano group induces distinct electronic effects compared to iodine .
- Applications: Used in cyanohydrin synthesis for chiral building blocks.
Benzyl 5-Amino-5-Deoxy-2,3-O-Isopropyl-α-D-Mannofuranoside
- Structural Differences: C5 Substituent: Amino group (-NH2) vs. iodine. Configuration: α-D-mannofuranose (C2-OH trans to C3-OH) vs. α-L-lyxo.
- Reactivity: The amino group enables hydrogen bonding and participation in amination reactions.
- Applications : Intermediate in glycosidase inhibitor synthesis .
Methyl 5-Deoxy-5-O-Trifluoromethanesulfonate-2,3-O-Isopropylidene-D-Riboside
- Structural Differences :
- C5 Leaving Group : Triflate (-OTf) vs. iodide.
- Reactivity : Triflates are superior leaving groups but led to low yields and side products in quaternization reactions (), whereas iodides offer balanced reactivity .
Conformational and Electronic Comparisons
- Ring Puckering: Lyxofuranose (target compound) and gulofuranose () adopt envelope (E) conformations, while ribofuranose derivatives () show twist (T) or screw conformations due to differing hydroxyl orientations .
- Electronic Effects: Iodo Group: Enhances electrophilicity at C5, facilitating SN2 reactions. Cyano Group: Withdraws electron density, stabilizing adjacent charges. Amino Group: Introduces basicity and hydrogen-bonding capacity.
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